![molecular formula C12H16FNO3 B1212868 O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)
O-(3-[18F]Fluoropropyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-[18F]Fluoropropyl)-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C12H16FNO3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Mechanism of Action
FPT is synthesized through a two-step process involving the fluoropropylation of L-tyrosine. The compound exhibits a high affinity for the L-type amino acid transporter system, which is often upregulated in various tumors. This mechanism allows for enhanced uptake in malignant tissues compared to normal tissues, making it a valuable tool for imaging and diagnosing cancers.
Clinical Applications
- Tumor Imaging : FPT has been evaluated as a PET tracer for detecting tumors, particularly in the brain. Studies have indicated that FPT provides superior visualization of tumors compared to traditional tracers like ^18F-FDG (fluorodeoxyglucose). The biodistribution studies in animal models have demonstrated that FPT accumulates significantly in tumor tissues while exhibiting low uptake in normal brain tissues, which enhances its specificity for tumor detection .
- Differentiation of Tumor Grades : Research indicates that FPT can differentiate between high-grade and low-grade tumors based on tracer uptake levels. This capability is crucial for treatment planning and prognostic evaluations .
- Monitoring Treatment Response : Longitudinal studies using FPT PET imaging have shown promise in monitoring tumor progression and response to therapies. The ability to visualize changes in tumor metabolism and size over time can inform treatment adjustments and improve patient outcomes .
Comparative Studies with Other Tracers
The efficacy of FPT has been compared with other radiotracers such as ^18F-FDG and ^18F-FET. In various studies, FPT demonstrated:
- Higher Tumor-to-Brain Ratios : FPT exhibited better contrast between tumor and healthy brain tissue than both ^18F-FDG and ^18F-FET, suggesting its potential as a more effective imaging agent for brain tumors .
- Lower Uptake in Inflammatory Tissues : Unlike ^18F-FDG, which can accumulate in inflammatory tissues, FPT showed significantly lower uptake, enhancing its specificity for malignant lesions .
Biodistribution Studies
Biodistribution studies are critical for understanding the behavior of FPT in vivo. Key findings include:
- Rapid Distribution : Following administration, FPT distributes quickly throughout the body, with significant accumulation observed in tumor tissues within minutes post-injection.
- In Vivo Stability : Studies indicate that FPT remains stable without significant incorporation into proteins, allowing for clearer imaging results over time .
Case Studies
Several case studies highlight the clinical relevance of FPT:
- A study involving mesothelioma-bearing rodents demonstrated that FPT provided clear imaging of tumors, supporting its potential use in clinical settings for patients with similar malignancies .
- Another investigation showed that FPT could effectively visualize gliomas with high sensitivity, reinforcing its role as a valuable diagnostic tool in neuro-oncology .
化学反应分析
Direct Nucleophilic Fluorination
FPT is synthesized via nucleophilic substitution of a tosylated or sulfonated precursor with [18F]fluoride. Key steps include:
-
Precursor Activation : A quaternary 4-aminopyridinium resin or Kryptofix 2.2.2./K2CO3 system facilitates [18F]fluoride activation .
-
Alkylation : Reaction of activated [18F]fluoride with 1,3-di(4-methylphenylsulfonyloxy)propane or O-(3-p-toluenesulfonyloxypropyl)-N-protected tyrosine derivatives yields the fluoropropyl intermediate .
-
Deprotection : Acidic hydrolysis (e.g., 4 N HCl) removes tert-butoxycarbonyl (Boc) and methyl ester protecting groups to generate FPT .
Example Reaction Sequence :
-
Nucleophilic substitution:
TsO CH2 3−O Tyr Boc+[18F]−→F18 CH2 3−O Tyr Boc+TsO− -
Acidic hydrolysis:
F18 CH2 3−O Tyr BocHClFPT
Solvent and Temperature
-
Solvent : Acetonitrile (MeCN) is preferred for nucleophilic fluorination due to its polar aprotic nature .
Precursor Design
-
Tosylated precursors (e.g., O-(3-p-toluenesulfonyloxypropyl)-N-Boc-L-tyrosine methyl ester) improve reaction efficiency by providing a better leaving group .
-
Boc protection minimizes side reactions during fluorination .
Quality Control
-
HPLC : Used for radiochemical purity analysis (e.g., C18 column, ethanol/water mobile phase) .
-
Cation Exchange : Strong cation exchange resins remove unreacted precursors .
Enantiomeric Purity
Comparative Studies with Analogous Tracers
Tracer | Tumor-to-Brain Ratio | Inflammation Uptake | Reference |
---|---|---|---|
FPT | 4.8 ± 0.3 | Low | |
FET (Fluoroethyl) | 3.2 ± 0.5 | Low | |
FDG | 1.1 ± 0.2 | High |
Key Findings :
Challenges and Innovations
属性
分子式 |
C12H16FNO3 |
---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
2-amino-3-[4-(3-(18F)fluoranylpropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H16FNO3/c13-6-1-7-17-10-4-2-9(3-5-10)8-11(14)12(15)16/h2-5,11H,1,6-8,14H2,(H,15,16)/i13-1 |
InChI 键 |
VPTXOBKYGJLHOD-HSGWXFLFSA-N |
手性 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCC[18F] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCF |
同义词 |
FPT amino acid O-(3-(18F)fluoropropyl)-L-tyrosine O-(3-fluoropropyl)tyrosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。